molecular formula C56H106N4NiO4 B12805839 Bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)nickel CAS No. 68912-08-3

Bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)nickel

Cat. No.: B12805839
CAS No.: 68912-08-3
M. Wt: 958.2 g/mol
InChI Key: RMZZCMFBFAGGJS-UHFFFAOYSA-L
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Description

The compound "Nickel, bis(2-heptadecyl-1H-imidazole-κN3)bis(octanoato-κO)-" is a nickel(II) complex featuring two distinct ligands: (1) 2-heptadecyl-1H-imidazole, coordinated via the κN3 nitrogen atom, and (2) octanoate (a straight-chain C8 carboxylate), bound through the κO oxygen atom.

Properties

CAS No.

68912-08-3

Molecular Formula

C56H106N4NiO4

Molecular Weight

958.2 g/mol

IUPAC Name

bis(2-heptadecyl-1H-imidazole);nickel(2+);bis(octanoate)

InChI

InChI=1S/2C20H38N2.2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;2*1-2-3-4-5-6-7-8(9)10;/h2*18-19H,2-17H2,1H3,(H,21,22);2*2-7H2,1H3,(H,9,10);/q;;;;+2/p-2

InChI Key

RMZZCMFBFAGGJS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2]

Origin of Product

United States

Preparation Methods

The synthesis of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- typically involves the reaction of nickel salts with 2-heptadecyl-1H-imidazole and octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

    Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and as an additive in lubricants and coatings .

Mechanism of Action

The mechanism of action of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where the ligands stabilize the metal and enhance its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability : The long alkyl chains in the target compound may enhance thermal stability compared to shorter-chain analogs, as seen in similar aliphatic carboxylate complexes .
  • Solubility: The compound is expected to exhibit low polarity, dissolving preferentially in nonpolar solvents (e.g., hexane, chloroform), unlike nitrate or benzoate-based complexes, which are more polar .
  • Crystallography : Structural determination of such hydrophobic complexes often requires single-crystal X-ray diffraction with programs like SHELXL () or WinGX (), though disorder in alkyl chains may complicate refinement .

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